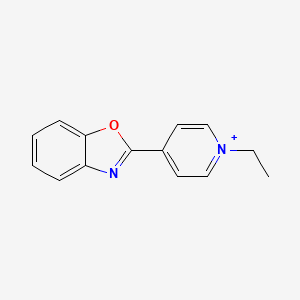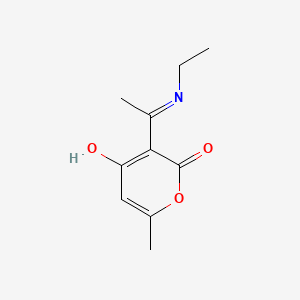
Apurinic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apurinic acid, also known as an abasic site, is a location in DNA that has neither a purine nor a pyrimidine base. This can occur spontaneously or due to DNA damage. This compound is a crucial intermediate in the base excision repair pathway, which is essential for maintaining genome stability .
准备方法
Synthetic Routes and Reaction Conditions: Apurinic acid is typically formed through the hydrolysis of the glycosidic bond between the deoxyribose sugar and the nitrogenous base in DNA. This can occur under acidic conditions, where purine bases are ejected under weakly acidic conditions, while pyrimidines require stronger acidity . Additionally, this compound can be generated through enzymatic removal of damaged bases by DNA glycosylases .
Industrial Production Methods: Industrial production of this compound involves the use of DNA glycosylases to remove damaged bases from DNA, followed by purification processes to isolate the this compound. This method ensures high purity and yield of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can participate in substitution reactions, where the abasic site is replaced by other chemical groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation Products: Reactive oxygen species, oxidized DNA fragments.
Reduction Products: Reduced forms of this compound.
Substitution Products: Modified DNA with substituted bases.
科学研究应用
Apurinic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study DNA damage and repair mechanisms.
Biology: Essential for understanding the base excision repair pathway and its role in maintaining genome stability.
Medicine: Investigated for its potential role in cancer therapy, as it can be targeted to enhance the efficacy of chemotherapeutic agents.
Industry: Utilized in the development of DNA-based sensors and diagnostic tools
作用机制
Apurinic acid exerts its effects through the base excision repair pathway. When a DNA glycosylase removes a damaged base, it creates an apurinic site. This site is then recognized by apurinic endonuclease, which cleaves the phosphodiester backbone, allowing for the removal of the damaged section and subsequent repair by DNA polymerase and ligase .
相似化合物的比较
Apyrimidinic Acid: Similar to apurinic acid but involves the loss of a pyrimidine base.
Oxidized DNA Bases: Such as 8-oxoguanine, which are also intermediates in DNA repair pathways.
Uniqueness: this compound is unique in its role as a common intermediate in the base excision repair pathway, making it a critical target for understanding DNA repair mechanisms and developing therapeutic strategies .
属性
CAS 编号 |
11002-22-5 |
|---|---|
分子式 |
C8H9NO4 |
分子量 |
0 |
同义词 |
Apurinic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)

